Cas no 629646-13-5 (3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine)

3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine is a versatile photoreactive compound widely used in photoaffinity labeling and crosslinking applications. Its diazirine functional group generates highly reactive carbene intermediates upon UV irradiation, enabling efficient covalent bonding with proximal biomolecules. The trifluoromethyl and nitrophenyl substituents enhance stability and reactivity, making it suitable for probing molecular interactions in complex biological systems. This compound exhibits excellent selectivity and minimal side reactions, ensuring precise labeling. Its compatibility with aqueous environments and broad functional group tolerance further expand its utility in biochemical and pharmaceutical research. The product is particularly valuable for studying protein-ligand interactions, membrane proteins, and other challenging targets.
3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine structure
629646-13-5 structure
Product Name:3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine
CAS No:629646-13-5
MF:C8H4F3N3O2
MW:231.131471633911
MDL:MFCD30552895
CID:428066
PubChem ID:71381649
Update Time:2025-05-19

3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine Chemical and Physical Properties

Names and Identifiers

    • 3H-Diazirine, 3-(3-nitrophenyl)-3-(trifluoromethyl)-
    • 3-(3-nitrophenyl)-3-(trifluoromethyl)diazirine
    • 3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine
    • 629646-13-5
    • EN300-22859400
    • SCHEMBL18007717
    • HTUPBHLGUBTRDY-UHFFFAOYSA-N
    • DTXSID20804087
    • 3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirene
    • MDL: MFCD30552895
    • Inchi: 1S/C8H4F3N3O2/c9-8(10,11)7(12-13-7)5-2-1-3-6(4-5)14(15)16/h1-4H
    • InChI Key: HTUPBHLGUBTRDY-UHFFFAOYSA-N
    • SMILES: FC(C1(C2C=CC=C(C=2)[N+](=O)[O-])N=N1)(F)F

Computed Properties

  • Exact Mass: 231.02562
  • Monoisotopic Mass: 231.02556087g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 70.5Ų

Experimental Properties

  • PSA: 67.86

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Additional information on 3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine

Introduction to 3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS No. 629646-13-5)

3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and reactive properties. This compound, identified by the chemical abstracts service number CAS No. 629646-13-5, belongs to the class of diazirine derivatives, which are widely recognized for their utility in photoaffinity labeling and probe development. The presence of both a 3-nitrophenyl group and a trifluoromethyl substituent imparts distinct electronic and steric characteristics, making it a versatile tool for investigating molecular interactions in biological systems.

The trifluoromethyl group, in particular, is a key feature that enhances the reactivity and stability of the diazirine core. This substituent is known to influence the electronic distribution of the molecule, thereby affecting its binding affinity and selectivity in biochemical assays. The 3-nitrophenyl moiety further contributes to the compound's functionality by providing a site for potential conjugation or modification, allowing researchers to tailor its properties for specific applications.

In recent years, there has been a growing interest in diazirine-based compounds due to their ability to form covalent bonds with biological targets upon exposure to ultraviolet light. This photoactivatable property makes them invaluable for capturing transient interactions and studying protein-ligand dynamics in living cells. The combination of the 3-nitrophenyl and trifluoromethyl groups in 3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine enhances its utility as a probe, enabling high-resolution mapping of biomolecular interactions with greater precision.

One of the most compelling applications of this compound is in the field of drug discovery. Researchers have leveraged its photoaffinity labeling capabilities to identify novel binding sites on target proteins, which can lead to the development of more effective therapeutic agents. For instance, studies have demonstrated that derivatives of this compound can be used to screen large libraries of compounds for those that interact specifically with desired biological targets. This approach has been particularly useful in elucidating the structure-activity relationships (SAR) of potential drug candidates.

The trifluoromethyl group plays a critical role in modulating the pharmacokinetic properties of diazirine derivatives. Its presence often increases metabolic stability and lipophilicity, which are desirable traits for drug candidates. Additionally, the electron-withdrawing nature of the nitro group enhances the reactivity of the diazirine ring, making it more efficient at forming covalent bonds with biological molecules upon photoactivation.

Recent advancements in chemical biology have further expanded the applications of 3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine. For example, researchers have utilized this compound to develop advanced imaging techniques that allow for real-time visualization of protein-protein interactions in cells. By incorporating this diazirine derivative into small molecules or antibodies, scientists can track dynamic processes such as signal transduction pathways or protein trafficking with remarkable clarity.

The synthesis of 3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of both the nitrophenyl and trifluoromethyl groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Industrial-scale production often employs specialized equipment to maintain optimal reaction parameters, ensuring that the final product meets stringent quality standards.

In conclusion, 3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS No. 629646-13-5) represents a significant advancement in biochemical research tools. Its unique structural features make it an excellent candidate for probing molecular interactions in complex biological systems. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly vital role in accelerating drug discovery and therapeutic development.

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